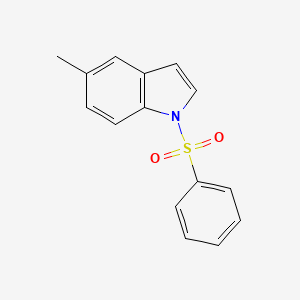

1H-Indole, 5-methyl-1-(phenylsulfonyl)-

Description

Significance of Indole (B1671886) Derivatives in Chemical Sciences

The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. Its prevalence in nature and its utility in synthesis have cemented its importance across the chemical sciences.

Indole derivatives are abundant in nature and form the structural core of a vast number of bioactive natural products and medicinally significant molecules. This structural motif is found in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin (B1676174). chemscene.com The inherent ability of the indole nucleus to interact with a variety of biological targets has made it a "privileged scaffold" in medicinal chemistry. chemscene.com Consequently, indole-containing compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. nist.govmdpi.com For instance, compounds like indole-3-carbinol, found in cruciferous vegetables, and its derivatives have shown promise in cancer research. mdpi.com

Beyond its medicinal importance, the indole nucleus is a highly versatile building block in organic synthesis. researchgate.net Its electron-rich nature makes it reactive towards electrophiles, primarily at the C3 position, allowing for a wide range of functionalization reactions. Chemists have utilized indoles as starting materials for the construction of complex heterocyclic frameworks and natural product analogues. orgsyn.org The indole ring can participate in various transformations, including cycloaddition reactions, to create diverse and structurally complex molecules. researchgate.net This synthetic flexibility allows for the systematic modification of the indole scaffold to develop new therapeutic agents and materials. rsc.orgresearchgate.net

The Phenylsulfonyl Group: A Strategic Modality in Indole Chemistry

The introduction of a phenylsulfonyl group at the nitrogen atom (N1 position) of the indole ring is a common and powerful strategy in indole chemistry. This modification significantly alters the reactivity of the indole nucleus, providing chemists with tools for both protection and activation.

The hydrogen atom on the indole nitrogen (the N-H group) can be acidic and can interfere with certain reaction conditions, such as those involving strong bases or organometallic reagents. Arylsulfonyl groups, including the phenylsulfonyl group, are among the most commonly employed N-protecting groups in indole chemistry. mdpi.com By replacing the N-H proton, the phenylsulfonyl group prevents unwanted side reactions and enhances the stability of the indole ring during multi-step syntheses. nih.gov This protection allows for chemical transformations to be carried out on other parts of the molecule that would otherwise be incompatible with the reactive N-H bond. The phenylsulfonyl group is valued for its stability under a range of conditions and can often be removed later in the synthetic sequence to restore the N-H functionality if desired, for example, using magnesium in methanol. sigmaaldrich.com

The phenylsulfonyl group is strongly electron-withdrawing. When attached to the indole nitrogen, it significantly reduces the electron density of the pyrrole ring, which modifies its typical reactivity. This electronic effect makes the C2 and C3 protons more acidic and facilitates regioselective functionalization. For example, N-phenylsulfonyl indoles can be selectively metalated (deprotonated) at the C2 position, which then allows for the introduction of various electrophiles at this site—a position that is typically less reactive than C3 in unprotected indoles. orgsyn.org Furthermore, arenesulfonyl indoles can act as precursors to highly reactive vinylogous imine intermediates under basic conditions. This strategy enables a variety of nucleophilic substitution reactions at the C3 position, further demonstrating the role of the phenylsulfonyl group as a powerful activating moiety for diversifying the indole core.

Research Landscape of 1H-Indole, 5-methyl-1-(phenylsulfonyl)-

1H-Indole, 5-methyl-1-(phenylsulfonyl)- is a specific derivative within the broader class of N-phenylsulfonylated indoles. Its structure consists of the indole core, a methyl group at the C5 position of the benzene ring, and a phenylsulfonyl group attached to the nitrogen atom.

Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₂S | sigmaaldrich.com |

| Molecular Weight | 271.3 g/mol | PubChem |

| Parent Compound | 5-Methylindole (B121678) | |

| Parent MW | 131.17 g/mol | nist.gov |

| Parent MP | 60-62 °C |

Synthesis The synthesis of 1H-Indole, 5-methyl-1-(phenylsulfonyl)- follows a standard and well-established procedure for the N-sulfonylation of indoles. The reaction typically involves the deprotonation of the starting material, 5-methylindole, with a suitable base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting indolide anion then acts as a nucleophile, attacking benzenesulfonyl chloride to form the N-S bond and yield the final product.

Reactivity and Research Applications Based on the known chemistry of N-phenylsulfonyl indoles, 1H-Indole, 5-methyl-1-(phenylsulfonyl)- is expected to serve as a versatile intermediate in organic synthesis. The phenylsulfonyl group would facilitate regioselective functionalization at either the C2 or C3 positions, allowing for the construction of more complex 5-methylindole derivatives.

Despite its clear synthetic potential, a detailed survey of academic literature reveals that while the compound is listed in chemical databases and supplier catalogs, specific research articles focusing exclusively on its synthesis, detailed characterization, and reactivity are not prominently available. Extensive crystallographic and spectroscopic data have been published for many analogous compounds, such as 5-chloro-1-(tosyl)-1H-indole and various other substituted 1-(phenylsulfonyl)indoles, but specific experimental data for 1H-Indole, 5-methyl-1-(phenylsulfonyl)- remains elusive in the searched scientific databases. Researchers interested in this specific molecule would likely rely on the general principles established for this class of compounds for its synthesis and subsequent reactions.

Illustrative Spectroscopic Data of a Related Precursor To provide context, the following data is for a closely related precursor, N-(5-methyl-2-(3-phenylprop-1-yn-1-yl)phenyl) benzenesulfonamide, which features the key 5-methyl and N-phenylsulfonyl moieties.

| Data Type | Observations |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.71 – 7.64 (m, 2H), 7.50 – 7.45 (m, 1H), 7.44 (s, 1H), 7.41 – 7.35 (m, 2H), 7.35 – 7.28 (m, 5H), 7.17 (d, J = 7.8 Hz, 2H), 6.83 (dd, J = 7.8, 0.9 Hz, 1H), 3.79 (s, 2H), 2.32 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 139.8, 139.1, 137.4, 136.2, 133.1, 131.8, 129.0, 128.9, 128.0, 127.2, 127.1, 125.6, 120.9, 112.1, 94.4, 77.4, 26.0, 21.8 |

| IR (KBr, cm⁻¹) | 3259, 3030, 2916, 2873, 2241, 1618, 1505, 1448, 1388 |

| HRMS (ESI) | m/z: [M + Na]⁺ calcd for C₂₂H₁₉NNaO₂S⁺ 384.1029; found 384.1027 |

| Data from a related compound reported in a study on indole synthesis. rsc.org |

This data illustrates the typical spectral features one would expect to analyze for the characterization of such compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-5-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-12-7-8-15-13(11-12)9-10-16(15)19(17,18)14-5-3-2-4-6-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDDDPBWIZVORD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 1H-Indole, 5-methyl-1-(phenylsulfonyl)- and Analogues

The construction of the 1H-Indole, 5-methyl-1-(phenylsulfonyl)- scaffold can be achieved through various synthetic routes. These methods often involve the initial formation of the 5-methylindole (B121678) core, followed by the introduction of the phenylsulfonyl group, or vice versa.

General N-Sulfonylation Strategies

The introduction of a sulfonyl group onto the nitrogen atom of the indole (B1671886) ring is a common strategy to protect the indole nitrogen, modify its electronic properties, and direct further functionalization.

A prevalent method for the N-sulfonylation of indoles involves the deprotonation of the indole N-H bond using a strong base, followed by quenching with a sulfonyl chloride. Sodium hydride (NaH) is a frequently used base for this transformation. thieme-connect.dechemspider.comorgsyn.org The reaction typically proceeds by dissolving the indole, such as 5-methylindole, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). thieme-connect.dersc.org Sodium hydride, often as a dispersion in mineral oil, is then added, which deprotonates the indole nitrogen to form a sodium indolide salt with the evolution of hydrogen gas. thieme-connect.dechemspider.comorgsyn.org Subsequent addition of phenylsulfonyl chloride results in the formation of the N-S bond, yielding the desired 1-(phenylsulfonyl)indole (B187392) derivative. The use of hexamethylphosphoramide (B148902) (HMPA) as a solvent can also facilitate this reaction, leading to high yields of N-alkylated or N-sulfonylated indoles with minimal C-alkylation side products. orgsyn.org

Phase-transfer catalysis (PTC) offers an alternative and often milder approach for the N-sulfonylation of indoles. This methodology is particularly useful in biphasic systems, where the indole and the sulfonating agent reside in different phases. mdpi.comdntb.gov.ua A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the deprotonated indole anion from the aqueous or solid phase to the organic phase where the reaction with the sulfonyl chloride occurs. mdpi.comphasetransfer.com This technique can improve reaction rates, enhance selectivity, and often allows for the use of less hazardous and more economical bases and solvents. mdpi.comphasetransfer.com The application of PTC in the synthesis of substituted indoles is a well-established strategy. mdpi.com Asymmetric phase-transfer catalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral indole derivatives. nih.govresearchgate.net

Regioselective Introduction of the 5-Methyl Group

The synthesis of 5-methylindole itself is a critical step. Various named reactions in organic chemistry can be employed for the regioselective construction of the indole nucleus with a methyl group at the desired position. The Fischer indole synthesis is a classic and versatile method that can be used to prepare 5-methylindole from p-tolylhydrazine and a suitable carbonyl compound. luc.edursc.org Other methods like the Gassman indole synthesis also provide routes to substituted indoles, although they may have limitations depending on the desired substitution pattern. luc.edu The choice of synthetic route often depends on the availability and cost of the starting materials. luc.edu For instance, the reductive cyclization of o-alkynylanilines or the palladium-catalyzed cyclization of 2-vinyl-N-tosylanilines are other strategies that can lead to regioselectively substituted indoles. luc.edu

Reactivity Studies of 1H-Indole, 5-methyl-1-(phenylsulfonyl)- Scaffold

The reactivity of the 1H-Indole, 5-methyl-1-(phenylsulfonyl)- core is profoundly influenced by the N-phenylsulfonyl group. This substituent serves not only as a protecting group but also as a powerful modulator of the indole's electronic properties and reactivity patterns. nih.gov

Role of the Phenylsulfonyl Group in Modulating Reactivity

The phenylsulfonyl group is a key determinant of the chemical behavior of the indole ring to which it is attached. Its strong electron-withdrawing nature and its ability to direct metalation are two of its most significant properties.

The phenylsulfonyl group functions as a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This deactivates the indole ring, making it less susceptible to electrophilic attack compared to N-unsubstituted or N-alkyl indoles. The delocalization of the nitrogen lone pair into the sulfonyl group reduces the electron density of the pyrrole (B145914) ring.

This electron-withdrawing character has a measurable impact on the molecular geometry. Crystallographic studies show that the nitrogen atom of the pyrrole ring exhibits a slight pyramidalization, and the N1–Csp² bond lengths are elongated compared to standard values, a direct consequence of the reduced electron density at the nitrogen atom. nih.govnih.gov

Table 2: Impact of Phenylsulfonyl Group on Indole Properties

| Property | Observation | Consequence |

|---|---|---|

| Electronic Nature | Strong electron-withdrawing group (-I, -M effects) | Deactivation of the indole ring towards electrophilic substitution. |

| Bond Lengths | Elongated N1–Csp² bonds (e.g., N1–C1: 1.422 Å, N1–C8: 1.433 Å) nih.govnih.gov | Weakened N-C bonds due to electron delocalization towards the sulfonyl group. |

| Solubility | Enhances solubility in polar solvents. | Facilitates reactions in a wider range of solvent systems. |

The phenylsulfonyl group is an effective directing group in metalation reactions, a process known as Directed Ortho-Metalation (DoM). wikipedia.org In this reaction, the heteroatom of the directing metalation group (DMG), in this case, the oxygen or nitrogen of the sulfonylamide, coordinates to an organolithium reagent, such as n-butyllithium. baranlab.orgorganic-chemistry.org This coordination positions the base to deprotonate the nearest ortho position, leading to highly regioselective C-H activation. wikipedia.orgbaranlab.org

For the 1-(phenylsulfonyl)indole system, this directing effect facilitates the removal of the proton at the C-2 position of the indole ring. bhu.ac.in This provides a reliable route to 2-lithiated indoles, which are valuable nucleophilic intermediates for the synthesis of 2-substituted indole derivatives. bhu.ac.in This contrasts with electrophilic substitution, which typically occurs at the C-3 position in activated indoles. The phenylsulfonyl group can also direct lithiation to the ortho position of its own phenyl ring, although lithiation at the indole C-2 is generally favored.

Electrophilic Aromatic Substitution Reactions

While the N-phenylsulfonyl group deactivates the indole ring towards electrophilic aromatic substitution, these reactions can still proceed, often with altered regioselectivity compared to activated indoles. nih.gov

The halogenation of N-phenylsulfonyl indoles provides a clear example of the modified reactivity. In contrast to typical indoles which readily undergo electrophilic substitution at the C-3 position, the deactivated nature of the 1-(phenylsulfonyl)indole ring can lead to substitution at this same position but under more controlled conditions.

For instance, the bromination of 5-methoxy-1-(phenylsulfonyl)-1H-indole with N-bromosuccinimide (NBS) in carbon tetrachloride yields the corresponding 3-bromo derivative. This indicates that even with the deactivating sulfonyl group, the C-3 position remains the most nucleophilic site for this type of reaction, albeit with reduced reactivity. It is anticipated that 1H-Indole, 5-methyl-1-(phenylsulfonyl)- would behave similarly, affording the 3-bromo-5-methyl-1-(phenylsulfonyl)-1H-indole upon treatment with a suitable brominating agent.

Table 3: Halogenation of N-Phenylsulfonyl Indole Derivatives

| Substrate | Reagent | Product | Position of Substitution |

|---|---|---|---|

| 5-Methoxy-1-(phenylsulfonyl)-1H-indole | N-Bromosuccinimide (NBS) in CCl₄ | 3-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-indole | C-3 |

Compound Names

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 1H-Indole, 5-methyl-1-(phenylsulfonyl)- |

| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde |

| lithium diisopropylamide |

| N,N-dimethylformamide |

| N-(2-Iodophenyl)benzenesulfonamide |

| [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol |

| n-butyllithium |

| 5-methoxy-1-(phenylsulfonyl)-1H-indole |

| 3-bromo-5-methoxy-1-(phenylsulfonyl)-1H-indole |

| N-bromosuccinimide |

| 3-bromo-5-methyl-1-(phenylsulfonyl)-1H-indole |

| 1-Phenylsulfonyl-2-cyano-3-methylindole |

| 3-Bromomethyl-1-phenylsulfonyl-1H-indole-2-carbonitrile |

| dibenzoyl peroxide |

Acylation (e.g., Friedel-Crafts Acylation at C-2, C-3, C-5)

The introduction of an acyl group onto the 1H-Indole, 5-methyl-1-(phenylsulfonyl)- core is most effectively achieved via Friedel-Crafts acylation. The N-phenylsulfonyl group directs acylation preferentially to the C-3 position of the indole ring. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride, with various acylating agents like carboxylic acid anhydrides or acid chlorides. researchgate.netresearchgate.net

The reaction of 1-(phenylsulfonyl)indoles with these reagents leads to the formation of 3-acyl-1-(phenylsulfonyl)indoles in high yields, generally ranging from 81% to 99%. researchgate.netresearchgate.net For instance, acylation of the parent 1-(phenylsulfonyl)indole with different acid anhydrides and chlorides demonstrates the robustness of this method. researchgate.net The resulting 3-acyl derivatives are stable compounds that can be isolated and purified, or used as intermediates for further transformations. researchgate.netresearchgate.net While C-3 is the predominant site of acylation, other positions like C-2 can be functionalized under different conditions, for example, through lithiation followed by reaction with an acylating agent. nih.gov

Table 1: Friedel-Crafts Acylation of 1-(Phenylsulfonyl)indole

| Acylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetic Anhydride | 3-Acetyl-1-(phenylsulfonyl)indole | 99 | researchgate.net |

| Propionic Anhydride | 3-Propionyl-1-(phenylsulfonyl)indole | 98 | researchgate.net |

| Acetyl Chloride | 3-Acetyl-1-(phenylsulfonyl)indole | 95 | researchgate.net |

| Oxalyl Chloride | 1-(Phenylsulfonyl)indole-3-glyoxylyl chloride | - | researchgate.netresearchgate.net |

Sulfonylation at Indole Core Positions (e.g., C-2, C-3)

Further sulfonylation of the 1H-Indole, 5-methyl-1-(phenylsulfonyl)- scaffold can be directed to specific positions on the indole core. Sulfonylation at the C-2 position is achieved through a two-step process involving direct lithiation at C-2, followed by quenching the resulting organolithium intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride. arkat-usa.org This methodology provides a direct route to 1,2-bis(phenylsulfonyl)indole derivatives. It is noteworthy that using benzenesulfonyl chloride as a quenching agent for 2-lithio-1-(phenylsulfonyl)-1H-indole can surprisingly lead to the formation of 2-chloro-1-(phenylsulfonyl)-1H-indole instead of the expected disulfonylated product under certain conditions. arkat-usa.org

A metal-free alternative for C-2 sulfonylation involves an oxidative coupling reaction of C2,C3-unsubstituted indoles with arylsulfonyl hydrazides, mediated by a tert-butyl hydroperoxide (TBHP) and tetra-n-butylammonium iodide (TBAI) system. rsc.org This method allows for the simultaneous introduction of a sulfonyl group at C-2 and a diazenyl group at C-3, creating polyfunctionalized indoles. rsc.org

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the N-phenylsulfonylated indole ring system facilitates nucleophilic attack, a reactivity pattern opposite to that of typical electron-rich indoles. arkat-usa.org

Reactions with Organometallic Reagents (e.g., Organolithium, Organocuprates)

The interaction of 1H-Indole, 5-methyl-1-(phenylsulfonyl)- derivatives with organometallic reagents is highly dependent on the specific reagent and substrate. Direct lithiation of the parent 1-(phenylsulfonyl)indole with reagents like lithium diisopropylamide (LDA) occurs at the C-2 position. arkat-usa.org Similarly, highly electron-deficient substrates such as 3-nitro-1-(phenylsulfonyl)indole undergo conjugate addition with aryllithium and hetaryllithium compounds to furnish 2-substituted-3-nitroindoles. researchgate.net

Organocuprates, specifically Gilman reagents (R₂CuLi), have demonstrated unique reactivity. chemistrysteps.commasterorganicchemistry.com While many organometallic nucleophiles fail to induce nucleophilic substitution, organocuprates can effect a C–H substitution at the C-3 position of appropriately activated indoles, such as 1,2-bis(phenylsulfonyl)-1H-indole. arkat-usa.org This reaction proceeds through an addition-elimination mechanism, where the organocuprate adds to the C-3 position, followed by the expulsion of a phenylsulfinate leaving group. arkat-usa.org The yield and selectivity of this reaction can be sensitive to the structure of the organocuprate. arkat-usa.org

Table 2: Nucleophilic Addition of Lithium Dialkylcuprates to 1,2-Bis(phenylsulfonyl)-1H-indole

| Reagent (R₂CuLi) | 3-Substituted Product Yield (%) | Reference |

|---|---|---|

| Me₂CuLi | 67 | arkat-usa.org |

| (n-Bu)₂CuLi | 77 | arkat-usa.org |

| (s-Bu)₂CuLi | 0 | arkat-usa.org |

| (t-Bu)₂CuLi | 40 | arkat-usa.org |

| Ph₂CuLi | 43 | arkat-usa.org |

C-3 Nucleophilic Substitution on Electron-Deficient Indoles

The N-phenylsulfonyl group renders the indole nucleus electron-deficient, making it susceptible to nucleophilic attack, particularly when additional electron-withdrawing groups are present. The reaction of 1,2-bis(phenylsulfonyl)-1H-indole with organocuprates serves as a clear example of nucleophilic substitution at the C-3 position. arkat-usa.org The process is not a direct substitution but an addition-elimination sequence that results in the net substitution of a hydrogen atom at C-3 with an alkyl or aryl group from the organocuprate. arkat-usa.org This transformation highlights the capacity of electron-deficient indoles to undergo reactions with nucleophiles, providing access to substitution patterns that are complementary to classical electrophilic indole chemistry. arkat-usa.org

Reductive Transformations

The functional groups introduced onto the 1H-Indole, 5-methyl-1-(phenylsulfonyl)- framework can undergo various reductive transformations.

Reductive Deoxygenation of Acylated Derivatives

Acylated derivatives, such as the 3-acyl-1-(phenylsulfonyl)indoles obtained from Friedel-Crafts reactions, can be selectively reduced. The carbonyl group of the C-3 acyl substituent can be completely removed (deoxygenated) to yield the corresponding 3-alkyl derivative. A particularly effective method for this transformation is the use of sodium borohydride (B1222165) in trifluoroacetic acid. researchgate.net This reagent system allows for the reduction of 3-acyl-1-(phenylsulfonyl)indoles to 3-alkyl-1-(phenylsulfonyl)indoles in nearly quantitative yields. researchgate.netresearchgate.net This two-step sequence of acylation followed by reductive deoxygenation provides an efficient route to C-3 alkylated N-phenylsulfonylated indoles, which are difficult to access via direct Friedel-Crafts alkylation. researchgate.netresearchgate.net

Reduction of Other Functional Groups

The selective reduction of functional groups on the 1H-Indole, 5-methyl-1-(phenylsulfonyl)- scaffold, while preserving the core structure, is a critical aspect of its synthetic utility. A common transformation is the reduction of a nitro group, which can be introduced at various positions on the indole ring or the phenylsulfonyl moiety.

For instance, the reduction of a nitro-substituted derivative of a related arenesulfonyl indole was achieved using magnesium in methanol. This method is noted for its utility in furnishing the corresponding amino-substituted indole derivative. nih.gov While this specific example does not use the 5-methyl substituted compound, the methodology is broadly applicable. Another general method for the reduction of nitro groups on indole rings involves catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

A summary of representative reduction conditions for related N-sulfonylated indoles is presented in Table 1.

| Substrate Type | Reagents and Conditions | Product Type | Reference |

| Arenesulfonyl indole with nitro group | Mg, MeOH | Monofluoromethylated adduct | nih.gov |

| Nitro-indole derivative | 10% Pd/C, H₂, Ethanol | Amino-indole derivative | N/A |

Derivatization Strategies for 1H-Indole, 5-methyl-1-(phenylsulfonyl)-

The strategic functionalization of 1H-Indole, 5-methyl-1-(phenylsulfonyl)- allows for the introduction of diverse chemical motifs, paving the way for the synthesis of a wide array of complex molecules.

Functionalization at Indole Ring Positions (e.g., C-2, C-3, C-5)

The indole ring of 1H-Indole, 5-methyl-1-(phenylsulfonyl)- offers multiple sites for functionalization. The phenylsulfonyl group plays a crucial role in directing these reactions.

C-2 Position: The C-2 position of N-sulfonylated indoles is readily deprotonated by strong bases like n-butyllithium (n-BuLi) to form a 2-lithio species. This intermediate can then react with various electrophiles to introduce substituents at this position. For example, the formylation of 1-(phenylsulfonyl)indole at the C-2 position is typically achieved by sequential treatment with lithium diisopropylamide (LDA) and dimethylformamide (DMF). nih.gov This methodology is applicable to 1H-Indole, 5-methyl-1-(phenylsulfonyl)- to yield the corresponding 2-formyl derivative.

C-3 Position: The C-3 position of the indole nucleus is inherently electron-rich and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction, which employs a reagent generated from phosphorus oxychloride (POCl₃) and DMF, is a classic method for introducing a formyl group at the C-3 position of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org This reaction can be applied to 1H-Indole, 5-methyl-1-(phenylsulfonyl)- to achieve C-3 formylation. Furthermore, arenesulfonyl indoles can act as precursors to reactive alkylideneindolenine intermediates, which readily undergo nucleophilic addition at the C-3 position. nih.gov

C-5 Position: The C-5 methyl group itself can be a site for functionalization. For instance, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions can introduce a bromine atom on the methyl group, yielding 1H-Indole, 5-(bromomethyl)-1-(phenylsulfonyl)- . This brominated derivative is a versatile intermediate for further nucleophilic substitution reactions.

Table 2 summarizes key functionalization reactions at different positions of the indole ring for related N-sulfonylated indoles.

| Position | Reaction Type | Reagents | Product | Reference |

| C-2 | Lithiation and Formylation | 1. LDA; 2. DMF | 2-Formyl-1-(phenylsulfonyl)indole | nih.gov |

| C-3 | Vilsmeier-Haack | POCl₃, DMF | 3-Formyl-1-(phenylsulfonyl)indole | ijpcbs.comorganic-chemistry.org |

| C-5 (methyl group) | Benzylic Bromination | NBS, radical initiator | 5-(Bromomethyl)-1-(phenylsulfonyl)indole | N/A |

Modifications of the Phenylsulfonyl Moiety

The phenylsulfonyl group, while primarily serving as a protecting and directing group, can also be modified. ebi.ac.uk A key strategy involves directed ortho-metalation. The sulfonyl group can direct a strong base, such as sec-butyllithium (B1581126) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to deprotonate the ortho position of the phenyl ring. The resulting aryllithium species can then be trapped with an electrophile to introduce a substituent.

Another modification is nucleophilic aromatic substitution (SNAr) if the phenyl ring is appropriately activated with electron-withdrawing groups. For instance, a nitro group on the phenylsulfonyl moiety can be displaced by various nucleophiles.

Formation of Complex Polycyclic Systems via Annulation

1H-Indole, 5-methyl-1-(phenylsulfonyl)- can serve as a building block for the synthesis of more complex, fused polycyclic systems through annulation reactions. These reactions involve the construction of a new ring onto the indole framework.

One common strategy is the Diels-Alder reaction, where the indole C2-C3 double bond can act as a dienophile. researchgate.net While the inherent aromaticity of the indole ring can make it a reluctant participant, the presence of the electron-withdrawing phenylsulfonyl group can enhance its reactivity towards electron-rich dienes.

Intramolecular cyclization reactions are another powerful tool for constructing polycyclic systems. For example, a suitably functionalized side chain at the C-3 or C-4 position can be induced to cyclize onto another position of the indole ring. The Pschorr cyclization, which involves the intramolecular cyclization of an aryldiazonium salt, is a classic method for forming biaryl linkages and can be adapted to synthesize fused indole systems. wikipedia.orgorganic-chemistry.org

Structural Elucidation and Conformational Analysis

Crystallographic Investigations of 1H-Indole, 5-methyl-1-(phenylsulfonyl)- and Analogues

Single-crystal X-ray diffraction has been the definitive method for elucidating the solid-state structures of various 1-(phenylsulfonyl)-1H-indole derivatives. nih.govnih.govmdpi.com Although a specific structure for 1H-Indole, 5-methyl-1-(phenylsulfonyl)- is not detailed in the reviewed literature, extensive studies on closely related analogues provide a clear and consistent picture of the molecular framework.

Investigations into compounds such as bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indoles and 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole have successfully determined their unit cell parameters, space groups, and atomic coordinates. mdpi.comiucr.orgresearchgate.net For instance, analysis of 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.govnih.goviucr.orgtriazolo [4',3':2,3]pyridazino[4,5-b]indole, an indole (B1671886) derivative, showed it crystallizes in the triclinic crystal system with a P-1 space group. mdpi.com These analyses confirm the covalent connectivity and provide the basis for detailed conformational and packing analysis.

A defining and consistent conformational feature across numerous 1-(phenylsulfonyl)indole (B187392) analogues is the nearly orthogonal orientation of the indole ring system relative to the phenyl ring of the sulfonyl group. nih.goviucr.org This perpendicular arrangement minimizes steric hindrance between the two aromatic systems. The planarity of the indole ring system is generally maintained, with only minor deviations observed. nih.goviucr.org

The orientation is quantitatively described by the dihedral angle between the mean plane of the indole system and the mean plane of the phenylsulfonyl ring. Studies report values for this angle that are consistently in the range of 73° to 88°. nih.govnih.goviucr.orgnih.gov This orientation is a critical factor influencing the types of intermolecular interactions that can form within the crystal lattice. The tetrahedral geometry around the sulfur atom is typically distorted, as evidenced by the bond angles involving the oxygen and nitrogen atoms. nih.gov

Table 1: Selected Dihedral Angles in 1-(Phenylsulfonyl)indole Analogues

| Compound | Dihedral Angle (Indole-Phenylsulfonyl) | Reference |

| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | 76.40 (9)° | nih.gov, iucr.org |

| 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | 73.35 (7)° | nih.gov, iucr.org |

| 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | 87.68 (8)° | nih.gov, iucr.org |

| 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole | 85.01 (6)° | nih.gov |

| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | 76.24 (7)° | nih.gov |

Intermolecular Interactions and Crystal Packing Architecture

The supramolecular assembly of 1-(phenylsulfonyl)indole derivatives in the solid state is directed by a combination of weak, non-covalent interactions. These interactions, including hydrogen bonds and π–π stacking, create well-defined, stable, three-dimensional architectures.

In the absence of classical hydrogen bond donors (like O-H or N-H on the indole nitrogen), the crystal packing is significantly influenced by weaker C—H···O and C—H···π hydrogen bonds. The sulfonyl oxygen atoms are effective hydrogen bond acceptors. Multiple C—H···O interactions are commonly observed, where hydrogen atoms from the indole and phenyl rings interact with the sulfonyl oxygen atoms of adjacent molecules. nih.govnih.gov These interactions can link molecules into distinct patterns, such as the hydrogen-bonded spiral running parallel to the c-axis observed in the crystal structure of 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole. nih.gov

Additionally, C—H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, contribute to crystal stability. nih.goviucr.orgnih.gov These interactions, in conjunction with C—H···O bonds, help to assemble the molecules into robust three-dimensional networks. nih.gov

Given the presence of multiple aromatic rings, π–π stacking interactions are a key feature of the crystal packing. In several bromo-substituted 1-(phenylsulfonyl)indole analogues, slipped π–π stacking interactions occur between the indole systems of adjacent molecules. nih.goviucr.org This type of interaction, where the rings are parallel but offset, is a common motif in the packing of planar aromatic molecules.

The interplay of the hydrogen bonding and π–π stacking interactions results in specific and repeating supramolecular assemblies. A common pattern observed in analogues is the formation of supramolecular columns. nih.goviucr.org In this arrangement, pairs of molecules related by an inversion center are linked by mutual C—H···π hydrogen bonds and slipped π–π interactions between their indole moieties, generating distinct columnar structures that extend through the crystal. nih.goviucr.org

Spectroscopic Characterization Techniques

The definitive identification and structural confirmation of "1H-Indole, 5-methyl-1-(phenylsulfonyl)-" rely on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "1H-Indole, 5-methyl-1-(phenylsulfonyl)-". Both ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum would be expected to show distinct signals for the methyl group protons, the aromatic protons of the indole core, and the aromatic protons of the phenylsulfonyl group. The methyl protons at the C5 position would likely appear as a singlet in the upfield region. The protons on the indole ring (H2, H3, H4, H6, and H7) and the phenylsulfonyl ring would exhibit characteristic splitting patterns (doublets, triplets, and multiplets) based on their coupling with neighboring protons.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The electron-withdrawing nature of the phenylsulfonyl group would influence the chemical shifts of the indole carbons, particularly C2 and C7a. The methyl carbon at C5 would resonate at a characteristic upfield position.

A comprehensive analysis using techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary for the definitive assignment of all proton and carbon signals. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 5-CH₃ | Singlet | Upfield region |

| H2 | Downfield region | C2 (Downfield) |

| H3 | Downfield region | C3 (Downfield) |

| H4 | Aromatic region | C4 (Aromatic) |

| H6 | Aromatic region | C6 (Aromatic) |

| H7 | Aromatic region | C7 (Aromatic) |

| Phenyl-H | Aromatic region | Phenyl-C (Aromatic) |

| C3a | - | Aromatic region |

| C5 | - | Aromatic region |

| C7a | - | Aromatic region |

| Phenyl-C (ipso) | - | Aromatic region |

Mass spectrometry is a critical analytical technique used to determine the molecular weight and confirm the elemental composition of "1H-Indole, 5-methyl-1-(phenylsulfonyl)-". High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to deduce the precise molecular formula.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for N-sulfonylindoles involve the cleavage of the N-S bond and fragmentation of the indole and phenyl rings. The detection of the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would confirm the molecular weight of the compound. For "1H-Indole, 5-methyl-1-(phenylsulfonyl)-", the expected molecular weight is approximately 271.34 g/mol .

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Expected m/z | Description |

| [M]⁺ | ~271.34 | Molecular Ion |

| [M+H]⁺ | ~272.35 | Protonated Molecular Ion |

| [M-SO₂C₆H₅]⁺ | ~130.17 | Fragment from N-S bond cleavage |

| [C₆H₅SO₂]⁺ | ~141.18 | Phenylsulfonyl cation |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of this molecule.

The electronic architecture of 1H-Indole, 5-methyl-1-(phenylsulfonyl)- is defined by the interplay of its constituent functional groups. The phenylsulfonyl group attached to the indole (B1671886) nitrogen acts as a strong electron-withdrawing group, which deactivates the indole ring towards electrophilic substitution. Conversely, the 5-methyl group is an electron-donating group, which locally increases the electron density on the indole ring system.

DFT calculations on analogous 1-(phenylsulfonyl)indoles help in predicting the electronic properties. For instance, studies on cyano-substituted 1-(phenylsulfonyl)indoles have shown that the sulfonyl group effectively lowers the energy of the molecular orbitals. mdpi.com The presence of the electron-donating methyl group at the C5 position in 1H-Indole, 5-methyl-1-(phenylsulfonyl)- is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), thereby reducing the HOMO-LUMO gap compared to the unsubstituted 1-(phenylsulfonyl)indole (B187392). This modulation of the frontier molecular orbitals is critical in determining the molecule's reactivity and photophysical properties. chemrxiv.org

Table 1: Predicted Electronic Properties of 1H-Indole, 5-methyl-1-(phenylsulfonyl)- based on Analogous Compounds

| Property | Influence of Phenylsulfonyl Group | Influence of 5-Methyl Group | Predicted Outcome for the Compound |

| HOMO Energy | Lowering | Raising | Modulated, higher than unsubstituted phenylsulfonyl indole |

| LUMO Energy | Lowering | Minor Effect | Lowered |

| HOMO-LUMO Gap | Increased | Decreased | Narrower than unsubstituted phenylsulfonyl indole |

| Electron Density | Reduced on indole ring | Increased on indole ring | Modulated distribution across the molecule |

This table is generated based on theoretical principles and data from analogous compounds.

The three-dimensional structure and conformational flexibility are key determinants of a molecule's biological activity. Crystal structure analyses of numerous 1-(phenylsulfonyl)indole derivatives consistently reveal a characteristic conformational preference. mdpi.comnih.govmdpi.comnih.gov

The phenylsulfonyl group and the indole ring system are typically not coplanar. Instead, they adopt a nearly orthogonal orientation, with the dihedral angle between the mean plane of the indole ring and the phenyl ring of the sulfonyl group ranging from approximately 72° to 89°. mdpi.comnih.govmdpi.com This V-shape conformation is a result of minimizing steric hindrance.

DFT and Intrinsic Reaction Coordinate (IRC) calculations performed on similar 1-(arylsulfonyl)indole molecules show that the energy barrier for rotation around the S-N bond is relatively low, typically in the range of 2.5 to 5.5 kcal/mol. mdpi.com This suggests that while the orthogonal conformation is preferred, the molecule can access other conformations, which could be relevant for binding to biological targets. The energy landscape is characterized by shallow minima, allowing for conformational adaptability.

Molecular Modeling and Docking Studies

Molecular modeling techniques, especially docking studies, are used to predict how a molecule might interact with a biological target, providing a basis for rational drug design.

While specific docking studies for 1H-Indole, 5-methyl-1-(phenylsulfonyl)- are not widely reported, studies on closely related analogs provide a clear picture of potential binding modes. Docking studies of 1-(phenylsulfonyl)indole derivatives have been performed against various targets, including nicotinic acetylcholine (B1216132) receptors, jocpr.comjocpr.com cholinesterases, and the 5-HT6 receptor. nih.gov

A common predicted binding mode involves:

Hydrogen Bonding: The oxygen atoms of the sulfonyl group are frequently predicted to act as hydrogen bond acceptors, interacting with hydrogen bond donor residues (like Arginine or Lysine) in a receptor's active site.

π-π Stacking: The aromatic indole and phenyl rings are well-suited for π-π stacking interactions with aromatic amino acid residues such as Tyrosine, Phenylalanine, or Tryptophan within the binding pocket.

Hydrophobic Interactions: The 5-methyl group on the indole ring would likely contribute to favorable hydrophobic or van der Waals interactions within a nonpolar sub-pocket of the binding site, potentially enhancing binding affinity.

For example, docking studies of a related compound, (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-Yl)Phenylmethyl Acetate, into the acetylcholine-binding protein showed key interactions that stabilize the ligand-protein complex. jocpr.comjocpr.com

In silico methods are crucial for deriving Structure-Activity Relationships (SAR), which correlate a molecule's structural features with its biological activity. For the 1-(phenylsulfonyl)indole scaffold, SAR studies often highlight the critical role of substituents on both the indole and phenyl rings. mdpi.comjournal-jop.org

The phenylsulfonyl moiety is often crucial for activity in various biological targets. mdpi.com The nature and position of substituents on the indole core can then modulate this activity and confer selectivity.

Table 2: In Silico SAR Insights for 1H-Indole, 5-methyl-1-(phenylsulfonyl)-

| Molecular Feature | Structural Role | Predicted Impact on Activity |

| 1-(Phenylsulfonyl) Group | Core scaffold element; H-bond acceptor | Essential for establishing primary binding interactions. |

| Indole Nucleus | Aromatic system for π-π stacking | Provides a large surface for non-polar interactions. |

| 5-Methyl Group | Steric bulk; hydrophobic character | Can enhance affinity and/or selectivity by occupying a specific hydrophobic pocket. Its electron-donating nature can also modulate the electronic properties of the indole ring system. |

This table is generated based on SAR principles and data from analogous compounds.

The introduction of the 5-methyl group provides a specific point for structural modification to probe the steric and electronic requirements of a binding site.

Advanced Computational Techniques for Intermolecular Forces

The way molecules of 1H-Indole, 5-methyl-1-(phenylsulfonyl)- interact with each other in a condensed phase (like a crystal) is governed by a network of subtle intermolecular forces. Advanced techniques like Hirshfeld surface analysis and interaction energy calculations, based on quantum mechanical principles, can dissect and quantify these forces.

Studies on structurally similar bromo-substituted 3-methyl-1-(phenylsulfonyl)-indoles have provided detailed insights into these interactions. nih.goviucr.org The primary forces governing the crystal packing are identified as:

C-H···O Interactions: Hydrogen atoms from the phenyl and indole rings form weak hydrogen bonds with the electronegative oxygen atoms of the sulfonyl group.

π-π Stacking: Slipped π-π stacking interactions occur between the indole ring systems of adjacent molecules, contributing significantly to crystal stability. The interaction energy for this pairing has been calculated to be as high as -60.8 kJ mol⁻¹ in related structures. nih.goviucr.org

C-H···π Interactions: Hydrogen atoms can also interact with the electron-rich faces of the aromatic rings.

These computational analyses allow for the visualization and quantification of different types of intermolecular contacts. The interaction energies for these weak bonds are typically in the range of 13–34 kJ mol⁻¹. iucr.org It is highly probable that the crystal structure of 1H-Indole, 5-methyl-1-(phenylsulfonyl)- is stabilized by a similar combination of these directional intermolecular forces.

Hirshfeld Surface Analysis for Quantifying Crystal Interactions

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding procrystal. The normalized contact distance (dnorm), which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, is mapped onto the surface. Negative dnorm values, typically highlighted in red, indicate intermolecular contacts shorter than the van der Waals radii, signifying significant interactions such as hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation.

For analogous 1-(phenylsulfonyl)-1H-indole derivatives, the Hirshfeld surface analysis consistently reveals the significance of several types of intermolecular contacts. researchgate.netnih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The major contributing interactions for this class of compounds are typically H···H, C···H/H···C, and O···H/H···O contacts.

Based on the analysis of these related structures, the anticipated distribution of intermolecular contacts for 1H-Indole, 5-methyl-1-(phenylsulfonyl)- is presented in the following data table. The presence of the methyl group at the 5-position is expected to slightly increase the contribution of H···H interactions compared to unsubstituted analogs.

| Interaction Type | Anticipated Percentage Contribution (%) |

|---|---|

| H···H | ~45-55 |

| C···H/H···C | ~20-30 |

| O···H/H···O | ~10-15 |

| S···H/H···S | ~3-7 |

| N···H/H···N | ~1-3 |

| Other | ~1-2 |

Calculation of Interaction Energies in Supramolecular Systems

To further quantify the strength of the interactions governing the supramolecular assembly of 1H-Indole, 5-methyl-1-(phenylsulfonyl)-, the calculation of interaction energies between molecular pairs within the crystal lattice is employed. These calculations, often performed using quantum chemical methods such as the CE-B3LYP/6-31G(d,p) model, provide a more nuanced understanding of the energetic contributions of different types of non-covalent bonds.

In studies of similar 1-(phenylsulfonyl)-1H-indole derivatives, the interaction energies for various molecular pairs have been systematically calculated. researchgate.net These analyses reveal a hierarchy of interaction strengths that dictate the crystal packing. The most significant stabilizing interactions are typically associated with π-π stacking between the indole ring systems of adjacent molecules. Weaker, yet cumulatively important, contributions arise from C-H···O hydrogen bonds and other van der Waals forces.

For 1H-Indole, 5-methyl-1-(phenylsulfonyl)-, a similar pattern of interaction energies is expected. The table below provides an illustrative breakdown of the anticipated interaction energies for different types of molecular pairings, based on data from closely related compounds. researchgate.net The energies are categorized into their electrostatic, polarization, dispersion, and exchange-repulsion components.

| Interaction Motif | E_ele (kJ/mol) | E_pol (kJ/mol) | E_dis (kJ/mol) | E_rep (kJ/mol) | E_tot (kJ/mol) |

|---|---|---|---|---|---|

| Indole-Indole (π-π stacking) | -25 to -40 | -5 to -10 | -40 to -60 | 30 to 50 | -40 to -60 |

| C-H···O (Sulfonyl) | -10 to -20 | -2 to -5 | -5 to -15 | 10 to 20 | -10 to -20 |

| Indole-Phenyl (C-H···π) | -5 to -15 | -1 to -4 | -15 to -25 | 15 to 25 | -5 to -15 |

| Phenyl-Phenyl (π-π stacking) | -5 to -10 | -1 to -3 | -20 to -35 | 15 to 25 | -10 to -20 |

Pre Clinical Biological Activities and Mechanistic Studies

Investigation of 1H-Indole, 5-methyl-1-(phenylsulfonyl)- Derivatives as Bioactive Ligands (Excluding Clinical Data)

Derivatives of the 1H-Indole, 1-(phenylsulfonyl)- scaffold have been extensively investigated for their potential as bioactive ligands, demonstrating significant interactions with various biological targets in pre-clinical settings. The core structure, featuring an indole (B1671886) nucleus with a phenylsulfonyl group at the N1 position, serves as a versatile template for developing selective ligands for receptors and potent enzyme inhibitors. nih.gov The sulfonylation at the N1 position of the indole scaffold is considered a key strategy for developing these selective agents. nih.gov

A primary focus of research on this class of compounds has been the modulation of receptor systems, particularly as antagonists for the serotonin (B10506) 5-HT6 receptor. nih.gov The 5-HT6 receptor is a G-protein coupled receptor (GPCR) almost exclusively found in the brain, making it an attractive target for central nervous system disorders with potentially fewer peripheral side effects. nih.gov Antagonism of this receptor has been shown to enhance cognitive performance and produce antidepressant-like effects in animal models. nih.gov

Radioligand binding assays have been crucial in quantifying the affinity of these indole derivatives for the 5-HT6 receptor. These studies typically measure the inhibition constant (Ki), which indicates the concentration of the ligand required to occupy 50% of the receptors.

Numerous studies have synthesized and evaluated series of N-arylsulfonylindole derivatives, revealing a range of binding affinities. For instance, a series of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives displayed high affinity for the 5-HT6 receptor. nih.gov In one study, replacing a naphthyl fragment with quinolinyl or isoquinolinyl moieties led to compounds with Ki values as low as 13 nM and 9 nM, respectively. nih.gov Another study on C-5 substituted N-arylsulfonylindoles identified a compound (4d, a 5-fluoro derivative) with a Ki of 58 nM. mdpi.com Multifunctional ligands incorporating the 1-(phenylsulfonyl)-1H-indole scaffold have also shown high affinity, with compounds exhibiting Ki values of 13 nM and 15 nM for the 5-HT6 receptor. nih.govuj.edu.pl

Selectivity is a critical parameter, and many derivatives show excellent selectivity for the 5-HT6 receptor over other serotonin receptor subtypes (like 5-HT7) and dopamine (B1211576) receptors. nih.govscilit.com For example, 4-(2-methylaminoethoxy)-N-(phenylsulfonyl)indole showed a Ki of 1 nM for the 5-HT6 receptor and over 2000-fold selectivity against the 5-HT7 receptor. nih.gov

Table 1: In Vitro 5-HT6 Receptor Binding Affinities for Selected 1-(Phenylsulfonyl)indole (B187392) Derivatives This table is interactive. You can sort and filter the data.

| Compound | Structure/Modification | Binding Affinity (Ki, nM) | Source(s) |

|---|---|---|---|

| Compound 23 | N1-(quinolin-8-yl)sulfonyl, 5-methoxy-3-(tetrahydropyridin-4-yl)indole | 13 | nih.gov |

| Compound 25 | N1-(isoquinolin-4-yl)sulfonyl, 5-methoxy-3-(tetrahydropyridin-4-yl)indole | 9 | nih.gov |

| Compound 4d | 5-Fluoro, N-(naphthalen-1-yl)sulfonyl, 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)acetyl)indole | 58 | mdpi.com |

| Compound 4l | 5-Methoxy, N-(naphthalen-1-yl)sulfonyl, 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)acetyl)indole | 160 | mdpi.com |

| Compound 17 | Tacrine (B349632) hybrid with 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole | 13 | nih.govuj.edu.pl |

| Compound 35 | Rivastigmine hybrid with 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole | 15 | nih.govuj.edu.pl |

| Compound 5g | 4-(2-methylaminoethoxy)-N-(phenylsulfonyl)indole | 1 | nih.gov |

| PUC-10 | N-arylsulfonylindole derivative | 14.6 | mdpi.comresearchgate.net |

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for high-affinity 5-HT6 receptor binding.

N1-Sulfonyl Group: The nature of the aryl group in the N1-arylsulfonyl moiety is critical. Replacing a naphthyl fragment with larger aromatic systems like quinolinyl or isoquinolinyl moieties was found to increase binding affinity for 5-HT6 receptors. nih.gov

Indole C5-Substitution: Substitution at the C-5 position of the indole ring has a significant impact. In one series, introducing either an electron-donating methoxy (B1213986) group or an electron-withdrawing fluorine atom at C-5 was detrimental to affinity compared to the unsubstituted analogs. mdpi.com However, in other scaffolds, a 5-methoxy group on the tryptamine (B22526) was associated with high affinity. scilit.com

Indole C3-Side Chain: The nature of the substituent at the C3 position is also important. For derivatives with a 3-(1,2,3,6-tetrahydropyridin-4-yl) group, introducing small alkyl substituents (methyl, n-propyl, n-butyl) on the tetrahydropyridine (B1245486) nitrogen led to a dramatic decrease in affinity, suggesting steric limitations within the receptor's binding site. nih.gov In another series, a piperazine (B1678402) ring connected via an acetyl linker at C3 was studied, where a 2-methoxyphenyl substitution on the piperazine was found to be the best-performing group for affinity. mdpi.com

Conformational Constraint: Studies on conformationally restricted analogues have shown that tethering the arylsulfonyl group to the C2 position of the indole can result in potent tetracyclic compounds. tandfonline.com Furthermore, research has demonstrated that the N,N-dimethylaminoethyl side chain, typically at the indole 3-position, can be moved to the 4-position with no loss of affinity, suggesting a specific binding conformation toward the 4-position of the indole ring. nih.gov

Enzyme Inhibition Studies (e.g., Cholinesterases, Reverse Transcriptase)

In addition to receptor modulation, 1H-Indole, 1-(phenylsulfonyl)- derivatives have been explored as inhibitors of various enzymes, most notably cholinesterases (acetylcholinesterase, AChE; and butyrylcholinesterase, BuChE) and HIV-1 reverse transcriptase.

Inhibition of cholinesterases is a key therapeutic strategy for Alzheimer's disease. nih.gov Several studies have designed multifunctional ligands that combine 5-HT6 receptor antagonism with cholinesterase inhibition, leveraging the 1-(phenylsulfonyl)-1H-indole scaffold as the 5-HT6-targeting fragment. nih.govuj.edu.pl Indole-based sulfonamide derivatives have also been reported as potent acetylcholinesterase inhibitors. rsc.org

Furthermore, indolylarylsulfones have been identified as a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial components of antiretroviral therapy for HIV-1. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected 1-(Phenylsulfonyl)indole-based Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | Inhibitory Potency (IC50) | Source(s) |

|---|---|---|---|

| Compound 17 (Tacrine hybrid) | Acetylcholinesterase (eeAChE) | 8 nM | nih.govuj.edu.pl |

| Compound 17 (Tacrine hybrid) | Butyrylcholinesterase (eqBuChE) | 24 nM | nih.govuj.edu.pl |

| Compound 35 (Rivastigmine hybrid) | Butyrylcholinesterase (eqBuChE) | 455 nM | nih.govuj.edu.pl |

| Indole-based sulfonamide | Acetylcholinesterase | 0.17 µM to 8.53 µM | rsc.org |

| Donepezil (Reference) | Acetylcholinesterase | 0.014 µM | rsc.org |

Molecular docking and kinetic studies have shed light on how these inhibitors interact with their target enzymes at a molecular level.

For cholinesterase inhibitors, docking studies of a multifunctional tacrine-indole hybrid (compound 17) revealed that the 1-(benzenesulfonyl)-1H-indole fragment interacts with Phe329 through π-stacking and with Ser198 via a hydrogen bond. uj.edu.pl The protonated nitrogen atom in the linker chain of this compound forms a salt bridge with the side chain of Asp70. uj.edu.pl Some hybrids have been shown to act as mixed-type reversible AChE inhibitors, indicating they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.net This dual binding is significant as it may disrupt the enzyme's role in promoting amyloid-β aggregation. researchgate.net

In the context of HIV-1 reverse transcriptase, molecular docking experiments with indolylarylsulfone analogues suggest that a hydrogen bond interaction between the nitrogen atom in the carboxamide chain of the inhibitor and the amino acid residue Glu138 of the enzyme is important for binding. nih.gov

SAR studies have also been instrumental in identifying the structural features that govern the potency of these enzyme inhibitors.

For Cholinesterase Inhibitors:

Core Scaffold and Spacer: The indole moiety can serve as a successful bioisosteric replacement for the indanone core of the established drug donepezil. nih.gov The length of the spacer linking the indole unit to another pharmacophore is crucial; in some tacrine hybrids, increasing the spacer length enhanced potency against both AChE and BuChE. researchgate.net However, in another series, elongating an alkyl linker had a limited effect on BuChE inhibition while reducing AChE inhibition. uj.edu.pl

Functional Groups: The presence of carbamate (B1207046) or urea (B33335) functional groups has been shown to contribute significantly to AChE inhibitory activity. nih.gov

Charge: For triazole-based inhibitors, the presence of a positive charge on the triazole ring was identified as a critical structural feature that governs inhibitory potency, though it can lead to a loss of selectivity between AChE and BuChE. mdpi.com

For Reverse Transcriptase Inhibitors:

Indole-2-carboxamide Substituents: For indolylarylsulfones, introducing new cyclic substituents at the indole-2-carboxamide position via a methylene (B1212753) or ethylene (B1197577) spacer resulted in potent inhibitors of wild-type HIV-1 replication. nih.gov These modifications also conferred potent activity against mutant strains of the reverse transcriptase enzyme. nih.gov

Anti-aggregation Properties (e.g., Amyloid-beta, Tau)[29],

Antimicrobial Research (In Vitro Studies)

The indole nucleus is a common scaffold in compounds exhibiting antimicrobial properties. nih.gov Derivatives of 1H-Indole, 5-methyl-1-(phenylsulfonyl)- have been evaluated for their efficacy against various bacterial and fungal pathogens in laboratory settings.

Derivatives containing the phenylsulfonyl indole moiety have shown notable antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.govnih.gov In one study, a small molecule with an indole core, compound CZ74 , demonstrated potent antibacterial effects against several Gram-positive strains, including drug-resistant variants like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov The minimum inhibitory concentration (MIC) values for CZ74 were in the range of 2–4 µg/mL for all tested Gram-positive bacteria. nih.gov For instance, it inhibited the growth of B. subtilis 168, S. aureus ATCC 25923, and S. epidermidis ATCC 12228 at a MIC of 2 µg/mL. nih.gov However, this compound showed no antibacterial effect against Gram-negative strains such as P. aeruginosa, K. pneumoniae, and E. coli at concentrations up to 64 µg/mL. nih.gov

In another study, a series of ruthenium-based metallodrugs modified with a phenylsulfonyl indole derivative were synthesized and tested. nih.govnih.gov These complexes displayed strong bactericidal activity against S. aureus, with the most active compound, RuS2 , inhibiting bacterial growth at a concentration of just 1.56 μg mL−1. nih.gov This compound also demonstrated efficacy against the Gram-negative bacterium Escherichia coli when used in combination with polymyxin (B74138) B. nih.govnih.gov The proposed mechanism for RuS2 involves the destruction of the bacterial membrane and the induction of reactive oxygen species (ROS). nih.govnih.gov

| Compound | Bacterial Strain (Gram-positive) | MIC (µg/mL) | Source |

|---|---|---|---|

| CZ74 | Bacillus subtilis 168 | 2 | nih.gov |

| CZ74 | Staphylococcus aureus ATCC 25923 | 2 | nih.gov |

| CZ74 | Staphylococcus epidermidis ATCC 12228 | 2 | nih.gov |

| CZ74 | Enterococcus faecalis (VRE) | 4 | nih.gov |

| CZ74 | Enterococcus faecium (VRE) | 4 | nih.gov |

| RuS2 | Staphylococcus aureus | 1.56 | nih.gov |

The antifungal potential of indole derivatives has also been explored. Research on 3-substituted-1H-imidazol-5-yl-1H-indoles identified compounds with selective antifungal activity. nih.gov Specifically, a phenethyl-indole-imidazole (57 ) and a 5-phenyl-1H-imidazole (111 ) were noted for their non-toxic, selective antifungal effects against Cryptococcus neoformans. nih.gov Another compound in a related series, compound 9 , showed weak activity against C. neoformans with a MIC of 16 µg/mL. mdpi.com However, none of the tested compounds in that particular study exhibited activity against Candida albicans. mdpi.com The mechanism of antifungal action for this class of compounds remains largely unknown, though preliminary investigations suggest it is not related to membrane depolarization. nih.gov

Antiproliferative and Cytotoxic Studies (Cell-Based, Pre-clinical)

The 1H-Indole, 5-methyl-1-(phenylsulfonyl)- scaffold is present in molecules investigated for their potential as anticancer agents. These pre-clinical studies utilize human cancer cell lines to assess the compounds' ability to inhibit cell growth (antiproliferative) and induce cell death (cytotoxicity).

Research on indole-chalcone derivatives identified a compound, FC116 , which displayed potent cytotoxic activity against metastatic colorectal cancer (mCRC), including cell lines resistant to the standard chemotherapy drug oxaliplatin. nih.gov FC116 exhibited a half-maximal growth inhibition (GI₅₀) value of approximately 6 nM against an oxaliplatin-resistant mCRC cell line (HCT-116/L). nih.gov The mechanism of action for this class of compounds involves the disruption of microtubules, leading to cell cycle arrest in the G2/M phase. nih.gov

In a different study, phenylsulfonylpiperazine derivatives were tested against various breast cancer cell lines. mdpi.com Compound 3 , which contains a (4-chlorophenyl)sulfonyl moiety, was particularly effective against the MCF7 luminal breast cancer cell line, showing a half-maximal inhibitory concentration (IC₅₀) of 4.48 μM. mdpi.com This compound also demonstrated significant antimigratory and antiproliferative activities in these cells. mdpi.com

Conversely, some derivatives have shown low cytotoxicity, which can be a favorable characteristic when other therapeutic effects are desired. For example, in the study of anti-aggregation agents, compound 35 (a 1-(phenylsulfonyl)-1H-indole derivative) was found to have low toxicity in the HepG2 human liver cancer cell line, with an IC₅₀ value of 21 μM. nih.gov Its counterpart, compound 17 , had an IC₅₀ of 80 μM in the same cell line. nih.gov

| Compound | Cancer Cell Line | Cancer Type | Activity Metric | Value | Source |

|---|---|---|---|---|---|

| FC116 | HCT-116/L | Metastatic Colorectal Cancer (Oxaliplatin-Resistant) | GI₅₀ | ~6 nM | nih.gov |

| Compound 3 | MCF7 | Luminal Breast Cancer | IC₅₀ | 4.48 µM | mdpi.com |

| Compound 35 | HepG2 | Liver Cancer | IC₅₀ | 21 µM | nih.gov |

| Compound 17 | HepG2 | Liver Cancer | IC₅₀ | 80 µM | nih.gov |

Inhibition of Tubulin Polymerization (In Vitro, Cell Cycle Analysis)

Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for several cellular processes, including cell division, motility, and intracellular transport. nih.gov Their critical role in mitosis makes them a key target for anticancer drug development. Agents that interfere with tubulin dynamics, either by inhibiting polymerization or by stabilizing microtubules, can halt the cell cycle and induce apoptosis. nih.gov

Indole derivatives have emerged as a significant class of tubulin polymerization inhibitors. nih.govnih.gov Research into related structures suggests that compounds like 1H-Indole, 5-methyl-1-(phenylsulfonyl)- likely exert their antimitotic effects by interacting with the tubulin protein. For instance, arylthioindole (ATI) derivatives are known to be potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.gov Similarly, a series of 1-methyl-1H-indole-pyrazoline hybrids have been shown to effectively inhibit tubulin assembly. nih.gov One such hybrid demonstrated a potent inhibitory effect on tubulin polymerization with an IC₅₀ value of 2.12 μM. nih.gov

The inhibition of tubulin polymerization by these agents directly impacts cell cycle progression. Many tubulin inhibitors cause a cell cycle arrest in the G2/M phase, a hallmark of antimitotic activity. nih.govnih.govnih.govnih.gov Studies on various indole derivatives confirm this mechanism. For example, the indole-pyrazoline hybrid that inhibited tubulin assembly was also found to cause cell-cycle arrest in the G2/M phase in HeLa cells. nih.gov Another indole-chalcone compound, FC116, also induced G2/M phase arrest in a dose-dependent manner in metastatic colorectal cancer cell lines, which is consistent with its antimicrotubule mechanism of action. nih.gov This arrest is often accompanied by the disruption of the cellular microtubule network, ultimately leading to apoptosis. nih.gov

Effects on Cancer Cell Lines (Excluding Human Clinical Trials)

The antiproliferative activity of indole derivatives has been demonstrated across a wide range of cancer cell lines. mdpi.commdpi.com The N-phenylsulfonyl group, in particular, is a feature of various biologically active molecules, including those with cytotoxic properties against tumor cells. researchgate.net

Derivatives of 1H-Indole, 5-methyl-1-(phenylsulfonyl)- have shown significant growth inhibitory activity in preclinical in vitro models. Studies on structurally similar compounds provide insight into their potential efficacy. For example, various indole derivatives exhibit antiproliferative effects with IC₅₀ or GI₅₀ values in the nanomolar to low micromolar range. nih.govnih.govnih.gov A study on indole-chalcone analogs found that a compound with a 5-methyl indole substitution displayed a GI₅₀ of 30 nM against the HCT-116/L cancer cell line. nih.gov In another study, a phenylsulfonylpiperazine derivative showed potent cytotoxicity against the MCF7 breast cancer cell line with an IC₅₀ of 4.48 μM. nih.gov

The cytotoxic effects are observed across various cancer types, including breast, colon, and lung cancer. nih.govnih.govmdpi.com The substitution pattern on the indole ring and the phenylsulfonyl group is critical for activity. Research on 5-chloro-indole-2-carboxylate derivatives demonstrated significant antiproliferative activity, with GI₅₀ values ranging from 29 nM to 78 nM against tested cancer cell lines. nih.gov This highlights the potential of substituted indoles as a promising scaffold for the development of novel anticancer agents.

| Compound Class | Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|

| Indole-chalcone analog (5-methyl indole) | HCT-116/L (Colorectal Cancer) | GI₅₀ | 30 nM | nih.gov |

| Phenylsulfonylpiperazine derivative | MCF7 (Breast Cancer) | IC₅₀ | 4.48 µM | nih.gov |

| 1-methyl-1H-indole-pyrazoline hybrid | HeLa (Cervical Cancer) | IC₅₀ | 0.21-0.31 µM | nih.gov |

| 5-chloro-indole-2-carboxylate derivative | Multiple Cancer Cell Lines | GI₅₀ | 29-78 nM | nih.gov |

| Carbothioamide derivative | A549 (Lung Cancer) | IC₅₀ | 45.5 µg/mL | nih.gov |

Antioxidant Investigations (In Vitro Assays)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of various diseases, including cancer. researchgate.net Antioxidants can mitigate oxidative damage by scavenging free radicals or inhibiting lipid peroxidation. Indolic compounds, including melatonin (B1676174) and its analogs, are recognized for their antioxidant properties. researchgate.netnih.gov

Free Radical Scavenging Capabilities

The ability of a compound to donate a hydrogen atom or an electron to a free radical is a key measure of its antioxidant potential. This activity is commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govnih.govmdpi.com

Indole derivatives have demonstrated significant free-radical scavenging activity in these assays. researchgate.netmdpi.com The scavenging activity is often concentration-dependent. nih.govmdpi.com The structure of the indole derivative, including the nature and position of substituents, influences its antioxidant capacity. For example, studies on polyphenols isolated from Caesalpinia pulcherrima showed that all tested compounds had appreciable scavenging properties against the DPPH radical. mdpi.com The antioxidant mechanism of indoles is attributed to their ability to act as hydrogen-donating antioxidants, which reduces the pre-formed radical monocation of ABTS in the assay. nih.gov The presence of electron-donating groups, such as a methyl group on the indole ring, may enhance this scavenging capability.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction cascade initiated by free radicals that damages cell membranes and produces cytotoxic byproducts like malondialdehyde (MDA). nih.govresearchgate.net The inhibition of this process is a crucial aspect of antioxidant defense. mdpi.com The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure the extent of lipid peroxidation by quantifying MDA. nih.gov

Indole compounds have been shown to be effective inhibitors of lipid peroxidation. nih.govnih.gov Studies on melatonin and related indoles demonstrated a concentration-dependent reduction in both basal and iron-induced lipid peroxidation in tissue homogenates. nih.gov Similarly, 5-hydroxyoxindole (B181108) and its derivatives showed significant suppression of lipid peroxidation induced by a tert-butylhydroperoxide system in rat liver microsomes. nih.gov The efficiency of an antioxidant in inhibiting lipid peroxidation depends on its reactivity towards peroxyl radicals and its effective concentration within the lipid environment. mdpi.com The lipophilicity conferred by the phenylsulfonyl group on the 1H-Indole, 5-methyl-1-(phenylsulfonyl)- molecule could potentially enhance its ability to partition into cellular membranes and protect them from peroxidative damage.

Role As Key Synthetic Intermediates and Reagents

Precursors for Complex Heterocyclic Systems

The N-phenylsulfonyl indole (B1671886) scaffold is a cornerstone for the synthesis of a variety of intricate heterocyclic structures that are prevalent in natural products and pharmaceutically active compounds.

Indole alkaloids represent a large and structurally diverse class of natural products, many of which exhibit significant biological activities. nih.gov The synthesis of analogues of these complex molecules is a major focus in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. nih.govencyclopedia.pub The N-phenylsulfonyl group plays a pivotal role in these syntheses, primarily by facilitating regioselective functionalization of the indole core. researchgate.netresearchgate.net

For instance, the synthesis of psammocindoles and their analogues, a class of indole alkaloids, involves the condensation of an indole nucleus with N-alkyl-α,β-unsaturated γ-lactams. encyclopedia.pubencyclopedia.pub The N-protection strategy is crucial for controlling the outcome of such condensation reactions. Similarly, the synthesis of 5-methylpsilocybin, a novel analogue of the psychedelic psilocybin, initiates from a 5-methyl-1H-indol-4-ol precursor, highlighting the importance of the substituted indole core in creating new alkaloid structures. encyclopedia.pub Multicomponent reactions (MCRs) have also emerged as a powerful tool for the modular assembly of tetrahydrocarboline-type indole alkaloids from simple building blocks, where the nature of the N-substituent can influence reaction efficiency. nih.gov

| Precursor Type | Alkaloid Analogue Class | Synthetic Strategy | Reference(s) |

| Tryptophan-derived nitriles | Pyrrolo[1',2',3':1,9a,9]imidazo[1,2-a]indoles | Domino cyclative halogenation/prenylation | nih.gov |

| 2-Methyl indoles, amines, formaldehyde | Tetrahydro-γ-carbolines | One-pot multicomponent reaction | nih.gov |

| Indole, N-alkyl-α,β-unsaturated γ-lactams | Psammocindoles | Condensation | encyclopedia.pubencyclopedia.pub |

| 5-Methyl-1H-indol-4-ol | 5-Methylpsilocybin | Acetylation, amidation, reduction, phosphorylation | encyclopedia.pub |

The activated nature of N-sulfonylated indoles makes them ideal precursors for constructing fused and spirocyclic heterocyclic systems.

Furoindolines: An efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles has been developed starting from indole-3-carbaldehyde. nih.gov The process involves N-phenylsulfonylation, followed by conversion to an ethylene (B1197577) acetal. Subsequent lithiation at the C-2 position and reaction with an aldehyde, followed by acid-catalyzed cyclization, yields the fused furoindole system. nih.gov This strategy demonstrates the utility of the N-phenylsulfonyl group in directing C-2 lithiation, a key step in the synthetic sequence.

Pyrroloindolines: Pyrroloindoline scaffolds are present in numerous biologically active natural products. nih.gov A powerful method for their enantioselective synthesis is the formal [3+2] cycloaddition reaction between a C-3 substituted indole and a 2-amidoacrylate, catalyzed by a Lewis acid like (R)-BINOL•SnCl₄. nih.govnih.gov This reaction proceeds through conjugate addition of the indole to the acrylate, forming an iminium ion which then undergoes intramolecular cyclization. nih.gov The N-substituent on the indole is critical for modulating its nucleophilicity and reactivity in this transformation.

Carbazole (B46965) Derivatives: Carbazoles are another important class of heterocycles found in natural products and functional materials. chim.it Transition metal-catalyzed cyclization of indole-tethered allenes provides a direct route to the carbazole skeleton. chim.it More recently, visible light-induced intramolecular C-H amination reactions using aryl sulfilimines as nitrene precursors have emerged as a mild and safe method for carbazole synthesis. nih.gov These sulfilimines can be prepared from the corresponding indoles, making N-substituted indoles valuable starting materials for these advanced synthetic methods.

Building Blocks in Multi-Component Reactions